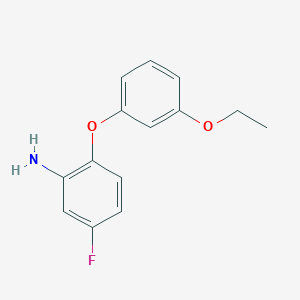![molecular formula C11H16FNO3 B3172583 5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946729-25-5](/img/structure/B3172583.png)
5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Overview
Description
5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline is an organic compound with the molecular formula C11H16FNO3 and a molecular weight of 229.25 g/mol . This compound is characterized by the presence of a fluorine atom, a primary aromatic amine group, and three ether linkages. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitroaniline.
Etherification: The nitro group is reduced to an amine, followed by etherification with 2-(2-methoxyethoxy)ethanol under basic conditions to introduce the ether linkages.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ether linkages increase its solubility and bioavailability . The primary aromatic amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(2-methoxyethoxy)aniline: Lacks the additional ether linkage, resulting in different solubility and reactivity.
2-(2-Methoxyethoxy)aniline: Does not contain the fluorine atom, affecting its binding affinity and selectivity.
5-Fluoroaniline: Lacks the ether linkages, leading to different physical and chemical properties.
Uniqueness
5-Fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline is unique due to its combination of a fluorine atom, multiple ether linkages, and a primary aromatic amine group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-fluoro-2-[2-(2-methoxyethoxy)ethoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGCRCDVCGXMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


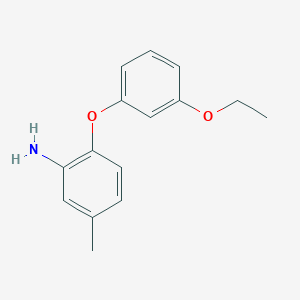
![N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3172508.png)

![2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline](/img/structure/B3172527.png)

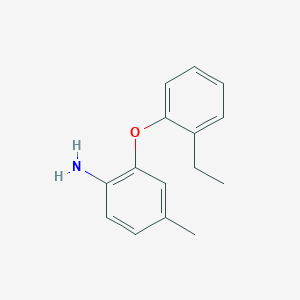
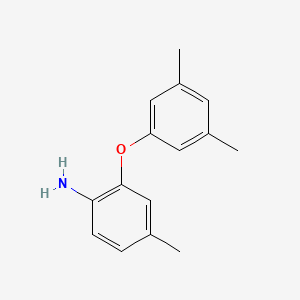
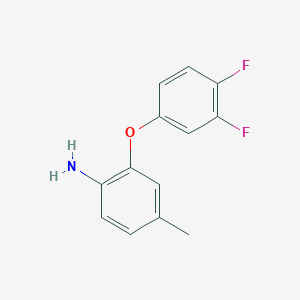
![2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline](/img/structure/B3172576.png)
![N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172588.png)
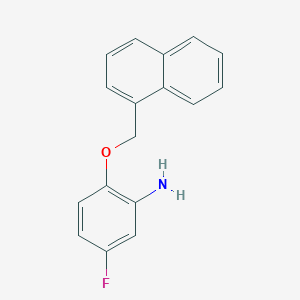
![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)

